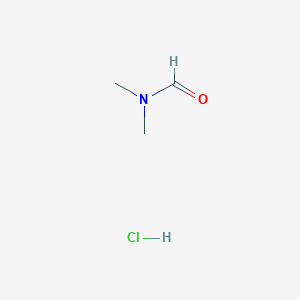
N,N-dimethylformamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethylformamide;hydrochloride is a chemical compound formed by the interaction of dimethylformamide and hydrogen chloride. Dimethylformamide is an organic compound with the formula (CH₃)₂NC(O)H. It is a colorless liquid that is miscible with water and most organic solvents. Hydrogen chloride is a diatomic molecule consisting of a hydrogen atom and a chlorine atom, and it is a colorless gas at room temperature. The complex formed between dimethylformamide and hydrogen chloride is of significant interest in various fields of chemistry due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dimethylformamide hydrogen chloride complex typically involves the direct reaction of dimethylformamide with hydrogen chloride gas. The reaction is usually carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
(CH3)2NC(O)H+HCl→(CH3)2NC(O)H⋅HCl
This reaction is exothermic and should be conducted in a well-ventilated area or under a fume hood to avoid the inhalation of hydrogen chloride gas. The reaction mixture is often cooled to control the exothermic nature of the reaction and to ensure the stability of the complex.
Industrial Production Methods
In industrial settings, the production of dimethylformamide hydrogen chloride complex may involve the use of specialized equipment to handle the reactants and control the reaction conditions. The process may include the use of reactors equipped with cooling systems to manage the heat generated during the reaction. Additionally, the purity of the reactants and the control of reaction parameters such as temperature and pressure are crucial to obtaining a high yield of the desired complex.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethylformamide;hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The complex can participate in nucleophilic substitution reactions where the chloride ion acts as a nucleophile.
Addition Reactions: The complex can react with other compounds to form addition products.
Decomposition Reactions: Under certain conditions, the complex can decompose to release dimethylformamide and hydrogen chloride.
Common Reagents and Conditions
Common reagents used in reactions involving dimethylformamide hydrogen chloride complex include bases, nucleophiles, and other electrophilic reagents. The reaction conditions, such as temperature, solvent, and concentration, play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving dimethylformamide hydrogen chloride complex depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the products may include substituted dimethylformamide derivatives and chloride salts.
Applications De Recherche Scientifique
N,N-dimethylformamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The complex is used as a reagent and catalyst in various organic synthesis reactions. It is particularly useful in reactions that require a polar aprotic solvent.
Biology: The complex is used in the study of enzyme mechanisms and protein folding due to its ability to interact with biological molecules.
Medicine: The complex is investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Industry: The complex is used in the production of polymers, resins, and other industrial chemicals. It is also used as a solvent in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which dimethylformamide hydrogen chloride complex exerts its effects involves the interaction of the complex with various molecular targets. The hydrogen chloride component can act as a proton donor, facilitating protonation reactions. The dimethylformamide component can act as a polar aprotic solvent, stabilizing reaction intermediates and facilitating nucleophilic substitution reactions. The complex can also participate in hydrogen bonding interactions, influencing the reactivity and stability of other molecules in the reaction mixture.
Comparaison Avec Des Composés Similaires
N,N-dimethylformamide;hydrochloride can be compared with other similar compounds, such as:
Dimethylacetamide hydrogen chloride complex: Similar to dimethylformamide hydrogen chloride complex, this compound is formed by the interaction of dimethylacetamide and hydrogen chloride. It has similar properties and applications but may differ in reactivity and stability.
N-Methylformamide hydrogen chloride complex: This compound is formed by the interaction of N-methylformamide and hydrogen chloride. It has different solubility and reactivity characteristics compared to dimethylformamide hydrogen chloride complex.
Formamide hydrogen chloride complex: Formed by the interaction of formamide and hydrogen chloride, this complex has distinct properties and applications compared to dimethylformamide hydrogen chloride complex.
The uniqueness of dimethylformamide hydrogen chloride complex lies in its ability to act as both a reagent and a solvent in various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
3397-76-0 |
|---|---|
Formule moléculaire |
C3H8ClNO |
Poids moléculaire |
109.55 g/mol |
Nom IUPAC |
N,N-dimethylformamide;hydrochloride |
InChI |
InChI=1S/C3H7NO.ClH/c1-4(2)3-5;/h3H,1-2H3;1H |
Clé InChI |
SAVROPQJUYSBDD-UHFFFAOYSA-N |
SMILES |
CN(C)C=O.Cl |
SMILES canonique |
CN(C)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


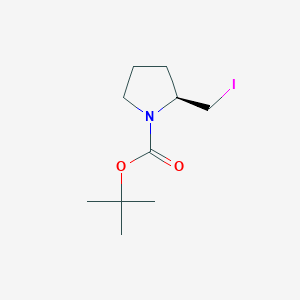
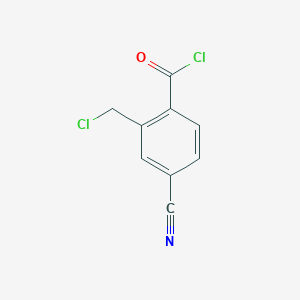
![tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamate](/img/structure/B1625164.png)
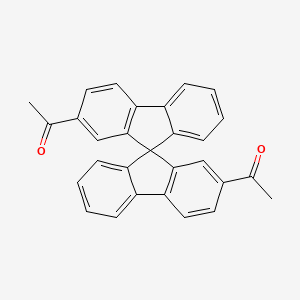
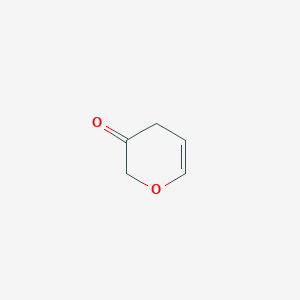
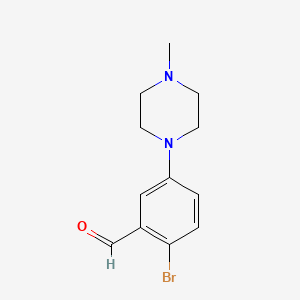
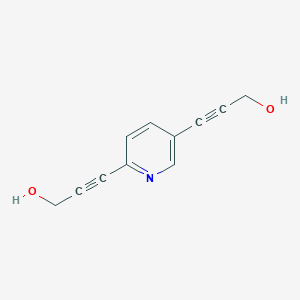
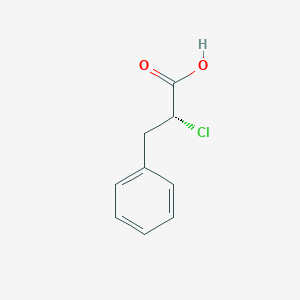
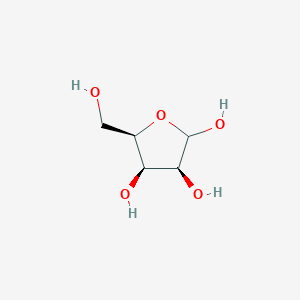
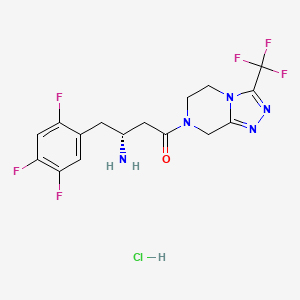
![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)
![4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1625178.png)
![bis(3,5-dimethylphenyl)-[(1S,4R)-3-(4-diphenylphosphanyl-2,5-dimethylthiophen-3-yl)-4,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]phosphane](/img/structure/B1625181.png)
![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)
